Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOUWGVQCUYLAA-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC=CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C2C1CC/C=C\CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester is typically synthesized through chemical synthesis. The specific synthetic routes and methods can vary depending on the research objectives and process conditions. One common method involves the reaction of bicyclo[6.1.0]nonyne with ethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar chemical reactions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester typically involves several key steps:
- Cycloaddition Reaction : Starting from cyclooctadiene, a cycloaddition reaction is performed to form the bicyclic structure.
- Oxidation : The resulting compound is oxidized to introduce the carboxylic acid group.
- Esterification : Finally, the carboxylic acid undergoes esterification to yield the ethyl ester form.
This compound has a molecular formula of CHO and a molecular weight of approximately 196.29 g/mol, characterized by its unique bicyclic structure which contributes to its reactivity and stability in various chemical environments .
Chemical Reactivity
This compound exhibits several notable chemical reactions:
- Oxidation : It can be oxidized to form more complex derivatives.
- Reduction : Reduction reactions can modify functional groups for specific applications.
- Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .
Chemical Biology
This compound serves as a versatile scaffold in chemical biology, particularly in the development of molecular probes and bioorthogonal reactions. Its strained alkyne structure enables it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which is crucial for labeling biomolecules selectively .
Case Study : A study highlighted its use in synthesizing stable amide derivatives through functionalization, showcasing its utility in producing probes with enhanced stability compared to traditional carbamate analogues .
Materials Science
In materials science, this compound is utilized for synthesizing advanced materials and polymers due to its unique structural properties and reactivity profiles. Its ability to undergo various chemical modifications allows for tailoring material properties to specific applications .
Medicinal Chemistry
The compound's reactivity makes it a candidate for drug development processes, particularly as a building block for creating pharmaceutical intermediates or active pharmaceutical ingredients (APIs). Its structural characteristics can facilitate the design of novel therapeutics that target specific biological pathways .
Comparative Analysis of Related Compounds
To further understand the uniqueness of this compound, here is a comparative table with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[6.1.0]nonyne | Bicyclic | Contains a triple bond; used in bioorthogonal reactions |
| Bicyclo[6.1.0]nonane-9-carboxylic acid | Bicyclic | Acidic functional group; less stable than ester |
| Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Bicyclic | Unsaturated; different reactivity profile |
| This compound | Bicyclic | Stable as an ester; versatile in synthetic applications |
Mechanism of Action
The mechanism by which bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester exerts its effects is primarily through its reactivity in chemical reactions. Its unique bicyclic structure allows it to participate in various transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Variants and Derivatives
Endo vs. Exo Isomers
- Endo-t-butyl bicyclo[6.1.0]non-4-ene-9-carboxylate: Demonstrated epimerization during ester hydrolysis, favoring the anti-carboxylic acid form due to thermodynamic stability .
- Exo-Bicyclo[6.1.0]non-4-yne-9-carboxylic acid: Used in automated oligonucleotide synthesis for stable molecular probes. Its alkyne group enhances reactivity in copper-free click chemistry compared to the ethyl ester derivative .
Oxygen-Containing Analog
- 9-Oxabicyclo[6.1.0]non-4-ene (CAS: 637-90-1, C₈H₁₂O): Contains an oxygen atom in the bridge, altering electronic properties and reducing strain. Primarily used as a laboratory chemical rather than in bioorthogonal applications .
Functional Group Modifications
Bicyclo[n.1.0]alkyl Derivatives in Herbicides
Bicyclo[6.1.0]nonane-9-carboxylic acid ethyl ester derivatives have been functionalized as herbicidal agents. For example, N-bicyclo[6.1.0]nonyl(9)-N',N'-dimethyl-urea (mp: 136–138°C) exhibits selective weed control by inhibiting photosynthesis . This contrasts with bioorthogonal applications, highlighting the compound’s versatility.
Catalytic Selectivity
Stability and Handling
- 4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic acid: Sensitive to light and moisture; stored at –20°C .
Biological Activity
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester (CAS No. 59891-06-4) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Solubility | Soluble in organic solvents |
| Storage Conditions | 2-8°C for short-term; -80°C for long-term |
This compound is typically stored at low temperatures to maintain stability and prevent degradation.
The biological activity of this compound has been linked to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds in this class may act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of procarcinogens.
Inhibition Studies
In a study assessing the inhibitory effects on cytochrome P450 2A6 (CYP2A6), Bicyclo[6.1.0]non-4-ene derivatives demonstrated significant inhibition, suggesting potential applications in modulating drug metabolism and reducing toxic effects associated with certain compounds like nicotine .
Table: CYP2A6 Inhibition Results
| Compound | IC₅₀ (µM) | % Inhibition at 100 µM |
|---|---|---|
| Bicyclo[6.1.0]non-4-ene derivative | 37.90 | 80% |
| Another derivative | 4.607 | 100% |
These results indicate that structural modifications to the bicyclic framework can enhance inhibitory potency against CYP2A6.
Case Studies
- Flavone-Based Esters : A study explored various flavone-based esters, including those structurally similar to Bicyclo[6.1.0]non-4-ene derivatives, revealing their potential as competitive inhibitors of CYP2A6, thus highlighting the importance of structural characteristics in biological activity .
- Toxicological Assessments : The OECD guidelines suggest that compounds like Bicyclo[6.1.0]non-4-ene derivatives undergo hydrolysis by carboxylesterases, leading to metabolites that may possess distinct biological activities or toxicities . Such findings underscore the necessity for thorough toxicological evaluations.
Synthesis and Functionalization
The synthesis of Bicyclo[6.1.0]non-4-ene derivatives typically involves multi-step organic reactions that allow for functionalization at various positions on the bicyclic structure. The ability to modify these compounds enhances their therapeutic potential by tailoring their biological profiles.
Synthetic Pathway Overview
- Starting Materials : Common precursors include simple alkenes and alkynes.
- Reactions : Key reactions include cyclization and functional group transformations.
- Final Product : The resulting ethyl ester is purified for biological testing.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester, and how can reaction scalability be achieved?
- Methodology : The compound is synthesized via rhodium-catalyzed cyclopropanation of ethyl diazoacetate with 1,5-cyclooctadiene. For scalability (e.g., 80 mmol), Rh₂(OAc)₄ (0.33 mol%) in neat 1,5-cyclooctadiene yields a 47:53 syn/anti diastereomeric mixture. Catalyst choice (e.g., Rh₂(S−BHTL)₄) improves syn-selectivity, while anti-selectivity is achieved via epimerization during ester hydrolysis using KOtBu in wet ether, converting mixtures to a single anti-carboxylic acid isomer .
Q. How can diastereomeric mixtures of the ester be resolved without chromatographic separation?
- Methodology : Epimerization under basic hydrolysis conditions (KOtBu in wet ether) converts syn/anti ester mixtures into the thermodynamically stable anti-carboxylic acid (6). This avoids chromatographic separation, achieving >90% yield of the anti-isomer .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., δ = 174.58 ppm for endo-ester carbonyl in CDCl₃) .
- HRMS : High-resolution mass spectrometry (e.g., Thermo Q-Exactive Orbitrap) validates molecular ions .
- IR : Peaks at ~1700 cm⁻¹ confirm ester and carboxylic acid functionalities .
Advanced Research Questions
Q. How do transition metal catalysts influence stereoselectivity in cyclopropanation reactions?
- Methodology : Rh₂(OAc)₄ produces near-equal syn/anti mixtures, while chiral catalysts like Rh₂(S−BHTL)₄ enhance syn-selectivity (up to 85:15 syn/anti). Anti-selectivity is achieved post-synthetically via epimerization, leveraging the thermodynamic stability of the anti-carboxylic acid .
Q. What strategies enable functionalization of this ester for bioorthogonal labeling applications?
- Methodology :
- Succinimidyl Carbonate Derivatives : React with NHS esters (e.g., BCN-NHS) for copper-free click chemistry with azides or tetrazines .
- Peptide Conjugation : Couple with lysine residues using DMF/Et₃N to generate stable bioconjugates for imaging or targeting .
Q. How can the ester be converted into reactive intermediates for heterocyclic or polymer synthesis?
- Methodology :
- Bromination : Treat with bromine in DCM at 0°C to yield 4,5-dibromo derivatives (74% yield), useful in cross-coupling reactions .
- Isocyanate Formation : React with hydrazine hydrate and dioxane under reflux to generate bicyclo[6.1.0]nonyl isocyanate, a precursor for urea-based compounds .
Q. What challenges arise in maintaining stability during solid-phase oligonucleotide synthesis?
- Methodology : The ester’s strained bicyclic structure requires inert conditions (N₂ atmosphere, flame-dried glassware) to prevent decomposition. Stability is enhanced by derivatizing with phosphoramidite linkers for automated synthesis .
Q. How do solvent and base selection impact epimerization during ester hydrolysis?
- Methodology : Polar aprotic solvents (e.g., wet ether) and strong bases (KOtBu) promote epimerization by destabilizing the ester’s transition state, favoring the anti-carboxylic acid. Avoid protic solvents like ethanol, which inhibit epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
